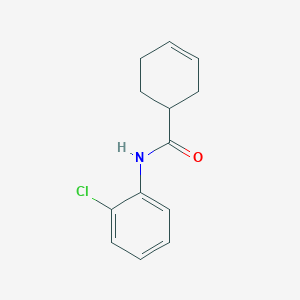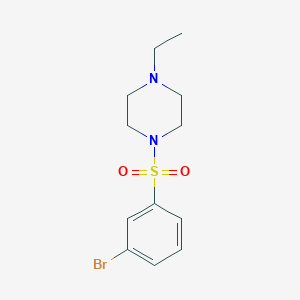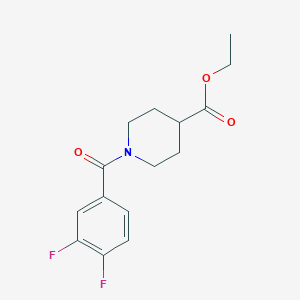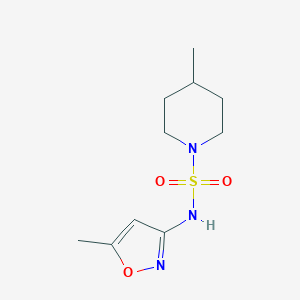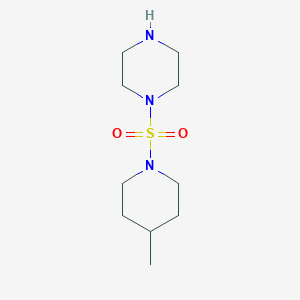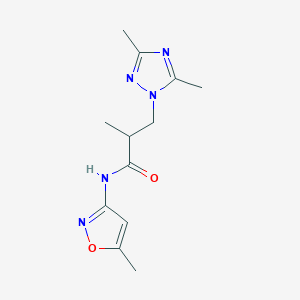
4-ブロモ-N,N,3,5-テトラメチル-1H-ピラゾール-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide is a chemical compound with the molecular formula C7H12BrN3O2S and a molecular weight of 282.16 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. The presence of bromine, sulfonamide, and multiple methyl groups in its structure makes it a versatile compound with various applications in scientific research and industry.
科学的研究の応用
4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide has several applications in scientific research:
作用機序
Target of Action
It is known that pyrazole derivatives, such as 4-bromopyrazole, are often used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mode of Action
It’s worth noting that 4-bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts . This suggests that 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide might also interact with its targets in a similar manner.
Biochemical Pathways
4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . It’s possible that 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide might have similar effects on these or related biochemical pathways.
Result of Action
Given that 4-bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, it’s likely that 4-bromo-n,n,3,5-tetramethyl-1h-pyrazole-1-sulfonamide might also have significant molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide typically involves the bromination of a pyrazole derivative followed by sulfonamide formation. One common method involves the reaction of 4-bromo-3-methylpyrazole with dimethylamine sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve consistent quality and high throughput. The final product is typically purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts such as palladium or copper.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts like palladium or copper, along with ligands such as triphenylphosphine, are commonly used in coupling reactions.
Major Products
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Products include different sulfonyl derivatives.
Coupling Reactions: Products include biaryl or alkyl-aryl compounds.
類似化合物との比較
Similar Compounds
4-bromo-3-methylpyrazole: A precursor in the synthesis of 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide.
4-bromo-1-methyl-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
4-bromo-1H-pyrazole: A simpler pyrazole derivative used in various chemical reactions.
Uniqueness
4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide is unique due to the presence of multiple methyl groups and a sulfonamide group, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-bromo-N,N,3,5-tetramethylpyrazole-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3O2S/c1-5-7(8)6(2)11(9-5)14(12,13)10(3)4/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFDAZYSNHEHHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)N(C)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Fluorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B359339.png)
![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B359343.png)
